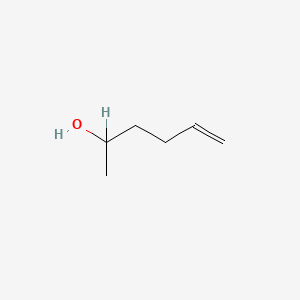

5-Hexen-2-OL

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

hex-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPNXWKVAFKIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870726 | |

| Record name | 5-Hexen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-94-8, 54774-27-5 | |

| Record name | 5-Hexen-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hex-5-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hexen 2 Ol and Its Precursors

Classical and Modern Synthesis Approaches

The synthesis of 5-Hexen-2-OL can be achieved through several chemical pathways, ranging from traditional organometallic reactions to modern catalytic reductions.

Grignard Reagent-Mediated Alkylation and Subsequent Reduction Pathways

A primary method for synthesizing alcohols involves the use of Grignard reagents. organicchemistrytutor.com This reaction entails the nucleophilic attack of the Grignard reagent on a carbonyl carbon, which, after protonation, yields an alcohol. organicchemistrytutor.com For the synthesis of a secondary alcohol like this compound, an aldehyde would be the required starting carbonyl compound. organicchemistrytutor.com

One potential Grignard-based route to this compound could involve the reaction of allylmagnesium bromide with acetaldehyde. The allyl Grignard reagent would add to the carbonyl carbon of acetaldehyde, and subsequent workup would produce this compound. While specific examples for this compound are not detailed in the provided results, the general principle of Grignard reactions with carbonyl compounds is a fundamental and well-established synthetic strategy. organicchemistrytutor.comchemicalbook.com For instance, the reaction of ethylmagnesium bromide with 5,5,5-trichloro-3-penten-2-one has been shown to produce the corresponding tertiary alcohol, demonstrating the applicability of Grignard reagents to unsaturated ketones. oup.com

Catalytic Reduction of Unsaturated Ketones, e.g., 5-Hexen-2-one (B94416) to this compound

The selective reduction of the carbonyl group in an unsaturated ketone like 5-Hexen-2-one presents a direct route to this compound. nih.govnih.gov This transformation requires a catalyst that favors the reduction of the C=O bond over the C=C bond.

Several catalytic systems have been investigated for this purpose:

Ruthenium Complexes : Ruthenium complexes bearing NNN tridentate ligands have been shown to be effective for the transfer hydrogenation of ketones. acs.org While some ruthenium complexes led to a mixture of products, including the fully saturated alcohol (2-hexanol) and the saturated ketone (2-hexanone), specific carbonyl complexes demonstrated selectivity for the reduction of the carbonyl group in 5-Hexen-2-one to yield this compound. acs.org

Magnesium and Aluminum Catalysis : Novel methods employing earth-abundant metals like magnesium and aluminum have been developed for the chemoselective reduction of α,β-unsaturated ketones. organic-chemistry.orgrsc.orgacs.org These Luche-type reductions, using reagents like MgBu2 with a hydrosilane, selectively reduce the carbonyl group, offering an economical and environmentally friendly alternative to traditional methods. organic-chemistry.orgacs.org

Raney Nickel : The chemoselectivity of Raney nickel-catalyzed hydrogenation of α,β-unsaturated ketones can be controlled by the solvent. acs.org While certain conditions favor the reduction of the carbon-carbon double bond, aqueous conditions can promote the reduction of the carbonyl group to the corresponding alcohol. acs.org

Copper Nanoparticles : In the vapor-phase hydrogenation of non-conjugated unsaturated carbonyls, copper nanoparticles supported on silica (B1680970) have shown high selectivity towards the formation of unsaturated alcohols. oup.com For 5-hexen-2-one, however, the reaction yielded a mixture of the unsaturated alcohol, saturated alcohol, and saturated ketone, indicating that the hydrogenation of the C=O bond is more favorable than the unconjugated C=C bond, but consecutive hydrogenation can occur. oup.com

Palladium-Iron Bimetallic Catalysts : Studies on the hydrogenation of 5-hexen-2-one using Pd-Fe bimetallic catalysts have been conducted to understand the impact on the unsaturated carbon-carbon bond. iastate.edu

The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity in the reduction of 5-Hexen-2-one.

| Catalyst System | Selectivity for this compound | Key Findings |

|---|---|---|

| Ruthenium Complexes | Variable, some complexes are selective | Carbonyl complexes show higher selectivity for C=O reduction. acs.org |

| Magnesium/Aluminum Catalysis (Luche-type) | High (for α,β-unsaturated ketones) | Economical and chemoselective for C=O reduction. organic-chemistry.orgrsc.orgacs.org |

| Raney Nickel | Solvent-dependent | Aqueous phase can favor alcohol formation. acs.org |

| Copper Nanoparticles | Moderate | Yields a mixture of products, but C=O reduction is favorable. oup.com |

Hydroxycyclopropanation Methods for Analogs

The Kulinkovich reaction, a titanium-mediated cyclopropanation of esters with Grignard reagents, provides a method for synthesizing cyclopropanols. researchgate.netresearchgate.netscribd.com While not a direct synthesis of this compound, this methodology can be used to create analogs and precursors. For instance, the reaction of homoallylic alcohols with isopropylmagnesium bromide in the presence of a titanium catalyst can lead to reductive coupling. thieme-connect.de Specifically, the reductive coupling of this compound has been observed to proceed with head-to-head regioselectivity. thieme-connect.de Furthermore, a synthesis of racemic stigmolone, a pheromone, utilized a titanium-mediated hydroxycyclopropanation of 2-methyl-5-hexen-2-ol as a key step. researchgate.net

Functionalization of Related Alkenols (e.g., 5-Hexen-1-ol) as Precursor Strategies

The synthesis of this compound can also be approached by modifying a related precursor, such as 5-Hexen-1-ol (B1630360). chemicalbook.com This primary alcohol can be synthesized from 6-bromo-1-hexene (B1265582) through a two-step process involving the formation of 5-hexenyl acetate (B1210297) followed by hydrolysis. guidechem.comgoogle.com Once 5-Hexen-1-ol is obtained, it can potentially be converted to this compound through an oxidation to 5-hexenal, followed by a Grignard reaction with methylmagnesium bromide.

Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in pheromone synthesis and as chiral building blocks.

Enantioselective Bioreduction Techniques

Biocatalysis offers a powerful tool for the stereoselective synthesis of chiral alcohols. The enantioselective bioreduction of 5-Hexen-2-one has been successfully employed to produce optically active this compound. nais.net.cnresearchgate.netnais.net.cn

Microbial Reduction : Various microorganisms have been screened for their ability to reduce 5-Hexen-2-one. For example, actinobacteria of the Rhodococcus erythropolis strain have been used for the enantioselective bioreduction of 5-hexen-2-one to (S)-5-hexen-2-ol. nais.net.cn Endophytic fungi have also been shown to be active in the reduction of 5-hexen-2-one. researchgate.net

Plant-Based Biocatalysts : Plant organs and undifferentiated cells have also been explored as biocatalysts. Leaves from various Passiflora species have demonstrated the ability to reduce a cocktail of ketones, including 5-hexen-2-one. researchgate.net

Enzyme-Based Deracemization : An alternative approach involves the deracemization of a racemic mixture. An alkylsulfatase Pisa1-based process has been used to synthesize (S)-5-hexen-2-ol from racemic 5-hexen-2-ylsulfate through stereoinversion. rsc.orgrsc.org

These biocatalytic methods provide access to enantiomerically enriched forms of this compound, which are crucial for specific applications.

| Biocatalyst | Substrate | Product | Key Findings |

|---|---|---|---|

| Rhodococcus erythropolis | 5-Hexen-2-one | (S)-5-Hexen-2-ol | Enantioselective reduction. nais.net.cn |

| Endophytic Fungi | 5-Hexen-2-one | This compound | Screened for reduction activity. researchgate.net |

| Passiflora Leaves | 5-Hexen-2-one | This compound | Demonstrated biocatalytic reduction. researchgate.net |

| Alkylsulfatase Pisa1 | Racemic 5-hexen-2-ylsulfate | (S)-5-Hexen-2-ol | Deracemization via stereoinversion. rsc.orgrsc.org |

Dynamic Kinetic Resolution (DKR) utilizing Transition Metal Catalysts and Enzymes

Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the inherent 50% yield limit of traditional kinetic resolutions. organic-chemistry.orgpnas.org This is accomplished by simultaneously resolving a racemic mixture and racemizing the slower-reacting enantiomer, theoretically allowing for a complete conversion to a single, desired enantiomer. pnas.orgprinceton.edu In the context of allylic alcohols like this compound, this typically involves the synergistic action of a lipase (B570770) for enantioselective acylation and a transition metal complex for the in situ racemization of the unreacted alcohol. organic-chemistry.orgkoreascience.kr

Ruthenium complexes have proven to be particularly effective for the racemization of secondary alcohols in DKR processes. organic-chemistry.orgdiva-portal.orgdiva-portal.org The combination of a lipase, such as Pseudomonas cepacia lipase (PSL), with a ruthenium catalyst facilitates the conversion of racemic allylic alcohols into enantiomerically enriched allylic acetates. organic-chemistry.org For instance, a study demonstrated a novel enzyme-metal combo reaction (EMCR) for the DKR of various racemic allylic alcohols, achieving high optical purity (>99% enantiomeric excess) and yields over 80%. organic-chemistry.org The process employs an immobilized lipase for the resolution and a ruthenium complex, like (p-cymene)-ruthenium(II) hydride, for the racemization of the unreacted alcohol at room temperature. organic-chemistry.org

However, the racemization of alcohols with distant olefinic groups, such as the homoallylic alcohol this compound, can be significantly slower with certain ruthenium catalysts. acs.org This may necessitate higher reaction temperatures to achieve efficient racemization. acs.org Research into the mechanism of racemization has shown that for substrates with double bonds like this compound, the coordination of the double bond to the ruthenium center can inhibit the rate of racemization. diva-portal.orgdiva-portal.org This highlights the importance of a free coordination site on the metal for the crucial β-hydride elimination step in the racemization process. diva-portal.org

The choice of enzyme can dictate the chirality of the final product. While many lipase-ruthenium combinations are effective for (R)-selective DKR, subtilisin-ruthenium combinations have been explored for (S)-selective DKR of secondary alcohols. koreascience.kr This allows for the synthesis of either enantiomer of the target molecule by selecting the appropriate enzyme catalyst. koreascience.kr

Table 1: Dynamic Kinetic Resolution of Allylic Alcohols

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Pseudomonas cepacia lipase / Ru-complex | Racemic allylic alcohols | Homochiral allylic acetates | >99% | >80% | organic-chemistry.org |

| Subtilisin CLEC / Ru-complex 1 | Racemic allylic alcohols (2a-j) | (S)-allylic acetates | Not specified | Not specified | koreascience.kr |

| Pseudomonas cepacia lipase / Ru(CO)2Cl(η5-C5Ph5) | Homoallylic alcohols | Homoallylic acetates | High | Good to high | diva-portal.org |

Chiral Pool Synthesis Approaches for this compound

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials for the synthesis of more complex chiral molecules. diva-portal.orguniud.it This approach circumvents the need for asymmetric catalysis or resolution by incorporating a pre-existing stereocenter into the target molecule. diva-portal.org

For the synthesis of this compound, a potential chiral precursor is (S)-(-)-propylene oxide. The reaction of (S)-(-)-propylene oxide with allylmagnesium bromide can yield (S)-(+)-5-hexen-2-ol. chemicalbook.com This method directly installs the desired stereochemistry at the C2 position of the hexene chain.

Another versatile starting material from the chiral pool is L-glutamic acid. While a direct synthesis of this compound from L-glutamic acid is not explicitly detailed in the provided results, the transformation of amino acids into various chiral building blocks is a well-established strategy. baranlab.org

The selection of the appropriate chiral precursor is crucial and depends on the desired stereochemistry of the final product and the efficiency of the synthetic route. Chiral pool synthesis is a widely used method, particularly in the early stages and for large-scale production of chiral compounds. uniud.it

Table 2: Chiral Pool Synthesis of this compound

| Chiral Precursor | Reagent | Product | Reference |

|---|---|---|---|

| (S)-(-)-Propylene oxide | Allylmagnesium bromide | (S)-(+)-5-Hexen-2-ol | chemicalbook.com |

Reactivity and Mechanistic Investigations of 5 Hexen 2 Ol Transformations

Intramolecular Cyclization Reactions

The strategic placement of the hydroxyl group and the double bond in 5-hexen-2-ol facilitates intramolecular cyclization, a powerful strategy for the construction of cyclic ethers. These reactions are often catalyzed by transition metals or promoted by electrophiles, leading to the formation of five- and six-membered rings with varying degrees of stereocontrol.

Palladium-Catalyzed Cyclization to Tetrahydrofurans: Scope, Limitations, and Diastereoselectivity

Palladium-catalyzed reactions of γ-hydroxy terminal alkenes, such as this compound, with aryl and vinyl bromides provide a stereoselective route to substituted tetrahydrofurans. nih.gov These transformations typically yield trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity, often exceeding a 20:1 diastereomeric ratio. nih.gov The reaction of this compound with 1-bromo-4-t-butylbenzene, for instance, results in the formation of the corresponding 2,5-disubstituted tetrahydrofuran (B95107). nih.gov

However, the scope of this reaction has its limitations. The steric bulk of substituents on the alkene can significantly impact the chemical yield. For example, while this compound itself participates in the reaction, more sterically hindered substrates like 2,2-dimethyl-6-hepten-3-ol fail to produce the desired tetrahydrofuran product. nih.gov The reaction is also sensitive to the nature of the coupling partner, with vinyl bromides sometimes leading to lower yields due to competing O-vinylation of the alcohol substrate. nih.gov

The diastereoselectivity of the cyclization is a key feature of this methodology. For substrates with a substituent at the C-1 position, the reaction consistently produces the trans-stereoisomer with high selectivity, irrespective of the size of the substituent. nih.gov This stereochemical outcome is a result of the preferred transition state geometry during the intramolecular oxypalladation step.

Table 1: Palladium-Catalyzed Cyclization of Alkenols with Aryl Bromides

| Entry | Alkenol | Aryl Bromide | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|---|

| 1 | This compound | 1-Bromo-4-t-butylbenzene | 2-(4-t-Butylbenzyl)-5-methyltetrahydrofuran | 43 | >20:1 |

| 2 | 1-Phenyl-4-penten-1-ol | 2-Bromonaphthalene | 2-(Naphthalen-2-ylmethyl)-5-phenyltetrahydrofuran | 68-81 | >20:1 |

| 3 | 1-(4-Methoxyphenyl)-4-penten-1-ol | 4-Bromobenzonitrile | 2-(4-Cyanobenzyl)-5-(4-methoxyphenyl)tetrahydrofuran | 75 | >20:1 |

Data sourced from multiple examples in the cited literature. nih.gov

Electrophilic Cyclization of Vinylsilyl Alcohol Derivatives (e.g., (Z)-6-Dimethylphenylsilyl-5-Hexen-2-OL)

The electrophilic cyclization of vinylsilyl alcohol derivatives, such as (Z)-6-dimethylphenylsilyl-5-hexen-2-ol, offers another efficient pathway to substituted tetrahydrofurans. rsc.org These reactions can be initiated by various electrophiles, including protons (acid-catalyzed) and mercury species. rsc.org The presence of the silyl (B83357) group plays a crucial role in directing the regioselectivity of the cyclization and stabilizing the intermediate carbocation. rsc.orgacs.org

The substitution pattern on the vinylsilyl alcohol has a profound influence on the stereochemical outcome of the cyclization. For vinylsilyl alcohols with allylic substituents, the cyclization often proceeds with high stereoselectivity, leading to a single diastereomer of the 2,3-trans-disubstituted tetrahydrofuran. rsc.org This is attributed to the steric interactions in the transition state, which favor a conformation where the largest substituent is antiperiplanar to the double bond. rsc.org

However, the introduction of an additional substituent at the position beta to the silicon atom can lead to a loss of stereoselectivity in acid-catalyzed cyclizations, resulting in nearly equimolar mixtures of diastereomers. rsc.org This is likely due to competing steric effects that disrupt the preferred conformational arrangement. rsc.org In contrast, mercury-catalyzed cyclizations of these same substrates can still exhibit high stereoselectivity. rsc.org

The mechanism of the acid-catalyzed cyclization is believed to proceed through the formation of a β-silyl carbocation intermediate, which is stabilized by the silicon atom. rsc.orgnih.gov This is followed by an intramolecular attack of the hydroxyl group to form the tetrahydrofuran ring and subsequent desilylation. nih.govresearchgate.net In the case of mercury-catalyzed cyclizations, the reaction proceeds via an anti-addition of the mercury electrophile and the alcohol nucleophile across the double bond. rsc.org

Computational studies, including DFT calculations, have been employed to gain deeper insight into the reaction mechanism and the factors influencing stereoselectivity. rsc.orgresearchgate.net These studies support the proposed reaction pathways and help to rationalize the observed stereochemical outcomes based on the relative energies of different transition state conformations. rsc.org

Table 2: Electrophilic Cyclization of Vinylsilyl Alcohols

| Substrate | Conditions | Product | Diastereomeric Ratio |

|---|---|---|---|

| (Z)-6-Dimethylphenylsilyl-5-hexen-2-ol with allylic substituent | p-TsOH or Hg(OAc)2 | 2,3-trans-Disubstituted tetrahydrofuran | Single diastereomer |

| (Z)-6-Dimethylphenylsilyl-5-hexen-2-ol with additional β-substituent | p-TsOH | Tetrasubstituted tetrahydrofuran | ~1:1 mixture |

Data compiled from findings reported in the literature. rsc.org

Influence of Substitution Patterns on Stereoselectivity

Photochemical Nucleophile-Olefin Combination, Aromatic Substitution (Photo-NOCAS) Leading to Cyclized Adducts

The Photo-NOCAS reaction provides a unique method for the cyclization of unsaturated alcohols like this compound. cdnsciencepub.comcdnsciencepub.com This reaction involves the photoinduced electron transfer from the alkene to an excited aromatic electron acceptor, such as 1,4-dicyanobenzene. cdnsciencepub.comnih.gov The resulting radical cation of the alkenol then undergoes intramolecular cyclization.

In the case of 5-methyl-5-hexen-2-ol, a close analog of this compound, the Photo-NOCAS reaction leads to the formation of both five- and six-membered cyclized adducts. cdnsciencepub.com The reaction shows a preference for 1,5-exo-trig cyclization to form tetrahydrofuran derivatives over the 1,6-endo-trig pathway that would lead to tetrahydropyrans. cdnsciencepub.com The efficiency and yield of these reactions can often be improved by the addition of a codonor, such as biphenyl. cdnsciencepub.comcdnsciencepub.com The structures of the resulting cyclized products are typically determined through detailed analysis of their NMR spectra and, in some cases, confirmed by X-ray crystallography. cdnsciencepub.com

Hydrogen Transfer and Racemization Mechanisms

Transition metal complexes can catalyze the racemization of chiral secondary alcohols like this compound through a process of reversible hydrogen transfer. acs.org This process involves the dehydrogenation of the alcohol to the corresponding ketone, followed by the re-hydrogenation of the ketone to form the racemic alcohol. acs.org

Studies on the racemization of this compound using a ruthenium complex, Ru(CO)2Cl(η5-C5Ph5), have provided significant insights into the reaction mechanism. acs.orgdiva-portal.org It was observed that this compound undergoes racemization at a slower rate compared to other secondary alcohols. acs.org This inhibition is attributed to the coordination of the terminal double bond of this compound to the ruthenium center, which blocks the coordination site required for β-hydride elimination, a key step in the hydrogen transfer process. acs.orgdiva-portal.org

The characterization of two diastereomers of an alkoxycarbonyl complex, where the double bond is coordinated to the ruthenium, by NMR and in-situ FT-IR spectroscopy, provided direct evidence for this inhibitory coordination. diva-portal.org These findings underscore the importance of a free coordination site on the metal catalyst for efficient hydrogen transfer and racemization. diva-portal.org

Ruthenium-Catalyzed Racemization of Secondary Alcohols, Including this compound

The racemization of secondary alcohols, a critical process in dynamic kinetic resolution (DKR), can be effectively catalyzed by various ruthenium complexes. acs.orgacademie-sciences.fr These catalysts facilitate the interconversion between two enantiomers, typically through a dehydrogenation-rehydrogenation sequence. acs.org The process involves the oxidation of the alcohol to a ketone intermediate, followed by the reduction of the ketone back to the racemic alcohol. acs.org

Several ruthenium catalysts have been developed for this purpose, including Shvo's catalyst, and various cyclopentadienylruthenium complexes. acs.org For instance, pentaphenylcyclopentadienyl ruthenium complexes have demonstrated high efficiency in racemizing secondary alcohols at room temperature. acs.org This allows for their combination with enzymatic resolutions to achieve highly efficient DKR of a broad range of alcohols, including heteroaromatic and functionalized ones. acs.org

However, the racemization of certain substrates, such as this compound, has been observed to be significantly slower with some ruthenium-based catalysts. researchgate.netnih.gov This reduced rate is attributed to the coordination of the terminal double bond in this compound to the ruthenium center. acs.org This coordination blocks the vacant site required for the crucial β-hydride elimination step, thereby inhibiting the racemization process. acs.orgdiva-portal.org To overcome this, increased reaction temperatures are often necessary for the DKR of substrates like this compound. researchgate.netnih.gov

Role of Ligand Exchange (e.g., CO Dissociation) in Catalytic Cycles

For many ruthenium catalysts to be active in racemization, the generation of a vacant coordination site on the metal center is essential. osti.gov In the case of dicarbonyl(pentaphenylcyclopentadienyl)ruthenium chloride, a widely used catalyst, this vacant site is created through the dissociation of a carbon monoxide (CO) ligand. osti.govnih.govacs.org

The catalytic cycle is initiated by the activation of the precatalyst with a base, such as potassium tert-butoxide, to form a ruthenium alkoxide complex. osti.gov This 18-electron complex must then lose a ligand to allow for the subsequent β-hydride elimination. osti.gov Experimental and computational studies have confirmed that the dissociation of a CO ligand is the key step that generates the necessary coordinative unsaturation. osti.govnih.govacs.orgdiva-portal.org

Evidence for this CO dissociation mechanism includes:

¹³CO Exchange Studies: Experiments using ¹³C-labeled CO have shown that CO exchange occurs with both the precatalyst and the active catalytic intermediate. diva-portal.orgacs.orgdiva-portal.org The rate of CO exchange is significantly faster for the active ruthenium tert-butoxide complex compared to the chloride precatalyst. nih.govacs.orgdiva-portal.org

Inhibition by CO: The addition of external CO has been shown to inhibit the rate of racemization. diva-portal.orgnih.govacs.org At higher concentrations, this inhibition provides strong support for a reversible CO dissociation step being crucial for the catalytic cycle. acs.org

Beta-Hydride Elimination Processes and Free Coordination Site Requirements

Beta-hydride elimination is a fundamental step in the ruthenium-catalyzed racemization of alcohols. acs.orgosti.gov This process involves the transfer of a hydride from the carbon atom beta to the oxygen of the coordinated alkoxide to the ruthenium center, forming a ruthenium hydride and a ketone. acs.org For this step to occur, a vacant coordination site on the ruthenium atom is a prerequisite. diva-portal.orgosti.gov

The mechanism can be summarized as follows:

Formation of a ruthenium alkoxide complex. acs.org

Generation of a vacant coordination site (e.g., through CO dissociation). osti.govacs.org

β-hydride elimination to form a ruthenium hydride and a ketone. acs.orgacs.org

Re-addition of the hydride to the ketone to form the racemic alkoxide. osti.gov

Ligand exchange to release the alcohol and regenerate the catalyst. acs.org

The rate-determining step can be influenced by the electronic properties of the alcohol substrate. For electron-poor alcohols, β-hydride elimination is more likely to be the rate-determining step. diva-portal.org

Oxidation and Reduction Pathways

Catalytic Transfer Hydrogenation of 5-Hexen-2-one (B94416) to this compound

Catalytic transfer hydrogenation is a widely used method for the reduction of ketones to alcohols, utilizing a hydrogen donor such as isopropanol (B130326) in the presence of a metal catalyst. nih.gov The reduction of 5-hexen-2-one to this compound has been investigated using various ruthenium complexes. nih.govuniud.it

A challenge in the transfer hydrogenation of unsaturated ketones like 5-hexen-2-one is achieving chemoselectivity, specifically the reduction of the carbonyl group without affecting the carbon-carbon double bond. nih.gov In some cases, using certain ruthenium catalysts, a mixture of products including this compound, 2-hexanone (B1666271) (from C=C bond reduction), and 2-hexanol (B165339) (from reduction of both functional groups) is obtained. nih.gov For instance, a ruthenium complex with a specific NNN tridentate ligand yielded a mixture of this compound, 2-hexanone, and 2-hexanol in a ratio of 1:0.22:0.63. nih.gov

However, other catalytic systems have shown high selectivity for the C=O bond reduction. uniud.it The choice of catalyst and reaction conditions is therefore crucial for controlling the outcome of the reaction.

Table 1: Catalytic Transfer Hydrogenation of 5-Hexen-2-one

| Catalyst | Product(s) | Selectivity/Ratio | Reference |

|---|---|---|---|

| Ruthenium complex with NNN tridentate ligand | This compound, 2-hexanone, 2-hexanol | 1 : 0.22 : 0.63 | nih.gov |

| Specific Ru complexes (trans-2 and 3) | This compound | High selectivity for C=O reduction | uniud.it |

Inner-Sphere vs. Outer-Sphere Hydrogenation Mechanisms

The mechanism of transfer hydrogenation can be broadly classified into two categories: inner-sphere and outer-sphere mechanisms. diva-portal.orgmsu.edu

Inner-Sphere Mechanism: In this pathway, the substrate (ketone) directly coordinates to the metal center before the hydrogen transfer occurs. diva-portal.orgmsu.edu The alcohol product is then released through ligand exchange. diva-portal.org The formation of a metal alkoxide intermediate is a key feature of this mechanism. diva-portal.org The observation of low selectivity in the transfer hydrogenation of 5-hexen-2-one with some ruthenium catalysts, where both the C=O and C=C bonds are reduced, suggests a possible inner-sphere mechanism. nih.gov

Outer-Sphere Mechanism: In this mechanism, the substrate does not directly bind to the metal's inner coordination sphere. msu.edu Instead, the hydride and a proton are transferred from the catalyst to the unbound substrate, often in a concerted or stepwise manner. msu.edu This pathway is common for bifunctional catalysts where a ligand assists in the hydrogen transfer. msu.edu

The distinction between these two mechanisms is crucial for understanding catalyst behavior and for designing new, more selective catalysts. msu.edu

Epoxidation Reactions of this compound Derivatives

The carbon-carbon double bond in this compound and its derivatives can undergo epoxidation to form the corresponding epoxide. This reaction is a valuable transformation in organic synthesis. For example, the epoxidation of 5-tosylamido-3-hexen-2-ol derivatives has been studied, and the stereochemical outcome of the reaction has been analyzed using NMR and molecular mechanics. acs.org

Radical-Initiated Functionalization Reactions (Analogy with related compounds)

Radical-initiated reactions offer a powerful tool for the functionalization of unsaturated molecules like this compound. These reactions often proceed via chain mechanisms, initiated by the generation of a radical species which then adds to the carbon-carbon double bond. The reactivity and outcome of these transformations can be significantly influenced by the nature of the radical, the substrate, and the reaction conditions.

In a process analogous to the transformations of other homoallylic alcohols, this compound can undergo radical-mediated functionalization. For instance, the addition of a carbon-centered radical to the double bond of a homoallylic alcohol can initiate a cascade of events. One such pathway involves the subsequent cleavage of the Cα–Cβ bond, a process that can be facilitated by the presence of a base. acs.org This base-promoted homolytic cleavage results in the formation of an allylated product and a ketyl radical, which can sustain the reaction chain. acs.org

The efficiency of such radical allylations can be dependent on the substituents on the alcohol. For example, studies on related homoallylic alcohols have shown that an α-aryl substituent is often beneficial for achieving good yields. acs.org The electronic properties of this aryl group, however, appear to have a less significant impact on the reaction outcome. acs.org

Furthermore, radical trifunctionalization reactions have been demonstrated on related systems. mdpi.com In these reactions, a radical adds to the C=C bond, which is followed by a series of steps that can include cyclization and fragmentation, ultimately leading to a multifunctionalized product. mdpi.com For example, the reaction of homoallylic alcohols with a phosphine (B1218219) chloride and a fluoroalkyl iodide under visible light irradiation leads to products incorporating all three components. mdpi.com The mechanism involves the initial addition of the fluoroalkyl radical to the alkene, followed by cyclization onto the phosphine and subsequent β-fragmentation of the C–O bond. mdpi.com

Another example of radical-initiated functionalization involves the use of sulfonyl hydrazides as radical sources under electrochemical conditions. acs.org This method allows for the retro-allylation of homoallylic alcohols through the cleavage of the C(sp³)–C(sp³) bond, yielding sulfonyl allylic compounds. acs.org This reaction proceeds under metal- and base-free conditions and demonstrates broad functional group tolerance. acs.org

The table below summarizes findings from studies on analogous homoallylic alcohols, which can be extrapolated to predict the behavior of this compound in similar radical-initiated functionalization reactions.

Table 1: Radical-Initiated Reactions of Analogous Homoallylic Alcohols

| Radical Source | Reagent(s) | Key Mechanistic Step(s) | Product Type | Ref |

| Perfluoroalkyl Iodide | Base (e.g., K₃PO₄), LiOH, DABCO | C-radical addition, Base-promoted Cα–Cβ cleavage | Allylated Perfluoroalkane | acs.org |

| R₂PCl, RF-I | Visible Light | Radical addition, Cyclization, β-fragmentation | Phosphinoyl- and Fluoroalkyl-functionalized product | mdpi.com |

| Sulfonyl Hydrazide | Electrochemical Dehydrazination | Radical addition, C(sp³)–C(sp³) bond cleavage | Sulfonyl Allylic Compound | acs.org |

| t-BuOOH | Cr(VI) catalyst | Free-radical allylic oxidation | Allylic oxidation and epoxidation products | nih.gov |

This table is generated based on data from related compounds and serves as a predictive model for this compound.

Cross-Coupling and Functionalization Strategies

Introduction of Aryl/Alkenyl Groups via Palladium-Catalyzed Coupling (Inferred from analogs)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like this compound, which possesses both a hydroxyl group and a terminal alkene, palladium catalysis offers versatile strategies for introducing aryl and alkenyl moieties. These transformations often proceed through the formation of a π-allylpalladium intermediate, a key reactive species in many palladium-catalyzed allylic substitution reactions. organic-chemistry.orgwikipedia.orgnumberanalytics.com

One of the most well-known examples of such reactions is the Tsuji-Trost reaction, which involves the palladium-catalyzed allylation of nucleophiles. organic-chemistry.orgwikipedia.orgnumberanalytics.com In the context of this compound, the hydroxyl group can be converted into a better leaving group (e.g., acetate (B1210297), carbonate), which is then displaced by a palladium(0) catalyst to form a π-allylpalladium complex. wikipedia.org This complex can then be attacked by a variety of nucleophiles, including organometallic reagents bearing aryl or alkenyl groups, to afford the desired cross-coupled product.

Alternatively, palladium-catalyzed reactions can be designed where the homoallylic alcohol itself acts as an allyl source in a process known as retro-allylation. acs.org In this scenario, treatment of a tertiary homoallylic alcohol with an aryl halide in the presence of a palladium catalyst and a base leads to the formation of an allylated arene. acs.org The proposed mechanism involves oxidative addition of the aryl halide to palladium(0), followed by ligand exchange with the homoallylic alcohol to form an aryl(homoallyloxy)palladium species. acs.org This intermediate then undergoes retro-allylation to generate a σ-allyl(aryl)palladium complex, which upon reductive elimination, yields the final product. acs.org The choice of ligand, such as tricyclohexylphosphine, has been shown to be crucial for expanding the scope of this reaction to include electron-rich aryl chlorides. acs.org

Furthermore, palladium-catalyzed carboetherification/arylation reactions of alkenes provide an efficient route to construct substituted heterocyclic structures. kyoto-u.ac.jp While not a direct introduction of an aryl/alkenyl group onto the carbon backbone of this compound, this strategy highlights the utility of palladium catalysis in transforming unsaturated alcohols. For instance, the reaction of γ-hydroxy terminal alkenes with aryl bromides in the presence of a palladium catalyst can lead to the formation of substituted tetrahydrofurans. nih.gov The stereoselectivity of these reactions is often high, favoring the formation of the trans-isomer. nih.gov

The table below outlines several palladium-catalyzed coupling strategies that have been applied to analogous homoallylic alcohols and could be adapted for the functionalization of this compound.

Table 2: Palladium-Catalyzed Coupling Reactions of Analogous Homoallylic Alcohols

| Reaction Type | Palladium Catalyst/Ligand | Co-reagent(s) | Key Mechanistic Step | Product Type | Ref |

| Allyl Transfer | Pd(OAc)₂/Triarylphosphine | Aryl Halide, Cs₂CO₃ | Retro-allylation | Allylated Arene | acs.org |

| Carboetherification/Arylation | Pd(dba)₂/P(t-Bu)₂Me | Aryl Bromide, NaOt-Bu | Intramolecular Alkoxypalladation | Substituted Tetrahydrofuran | nih.gov |

| Allylic Allenylation | Pd₂(dba)₃·CHCl₃/dppf | Propargylic Carbonate, Cs₂CO₃ | Oxidative addition/Decarboxylation/Retro-allylation | Allyl Allene | rsc.org |

| Tsuji-Trost Cyclization | Pd(P(OPh)₃)₄ | N/A | Intramolecular O-allylation | 2,6-cis-disubstituted Pyran | nih.gov |

This table is generated based on data from related compounds and serves as a predictive model for this compound.

Stereochemical Aspects and Asymmetric Transformations Involving 5 Hexen 2 Ol

Enantioselective and Diastereoselective Control in Synthesis

Diastereomeric Complex Formation in Racemization Studies

The racemization of secondary alcohols, including 5-hexen-2-ol, can be catalyzed by transition metal complexes. Studies on the racemization of this compound using a ruthenium complex, specifically Ru(CO)2(Ot-Bu)(η5-C5Ph5), have provided insights into the reaction mechanism. A key observation is the relatively slow rate of racemization for this particular alcohol. diva-portal.orgdiva-portal.org This has been attributed to the coordination of the terminal double bond of this compound to the ruthenium center. acs.org

This coordination leads to the formation of two diastereomers of an alkoxycarbonyl complex. diva-portal.orgresearchgate.net These diastereomeric complexes have been characterized using NMR and in situ FT-IR spectroscopy. diva-portal.orgdiva-portal.org The formation of these stable complexes inhibits the racemization process because it blocks the coordination site on the ruthenium atom necessary for β-hydride elimination, a key step in the racemization mechanism. diva-portal.orgdiva-portal.org This inhibitory effect of the carbon-carbon double bond underscores the importance of a free coordination site for the catalytic process to proceed efficiently. diva-portal.orgdiva-portal.org

Control of Relative and Absolute Stereochemistry in Cyclization Products

The cyclization of this compound and its derivatives can lead to the formation of substituted tetrahydropyrans and tetrahydrofurans, and the stereochemical outcome of these reactions is highly dependent on the reaction conditions and the substituents present on the starting material.

Electrophile-induced cyclizations of 5-hexenols often result in mixtures of stereoisomers. rptu.de However, methods have been developed to improve stereoselectivity. For instance, cobalt(II)-diketonate complexes in the presence of molecular oxygen can catalyze the aerobic oxidation and cyclization of 5-hexenols to produce 2,6-trans-, 2,5-trans-, and 2,4-cis-derivatives of 2-methyltetrahydropyran (B156201) with high stereoselectivity. rptu.de The stereochemical outcome in the cyclization of substituted 5-hexenyllithiums is dictated by the preference of substituents to occupy a pseudoequatorial position in a chair-like transition state. orgsyn.org

In the acid-catalyzed cyclization of vinylsilyl alcohols derived from this compound, the stereoselectivity is temperature-dependent, with lower temperatures generally favoring higher diastereomeric ratios. rsc.org The nature of the electrophile also plays a significant role, with different electrophilic sources leading to varying degrees of stereoselectivity. rsc.org For example, the use of two diastereomeric vinylsilyl alcohols demonstrated that an allylic substituent controls the stereochemical outcome, consistently yielding a 2,3-trans-configuration in the resulting tetrahydrofurans. rsc.org

Rhodium-catalyzed intramolecular cyclization of dienes related to this compound can proceed with complete retention of the stereochemistry around the double bond, suggesting a direct C-H bond cleavage pathway. oup.com

Chiral Resolution and Enantiomeric Enrichment

Chemoenzymatic Dynamic Kinetic Resolution (DKR) for Homoallylic Alcohols

Dynamic kinetic resolution (DKR) is a powerful technique for obtaining enantiomerically pure alcohols. This method combines the enzymatic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.

For homoallylic alcohols like this compound, DKR protocols have been successfully developed. diva-portal.orgdiva-portal.org These processes often utilize a combination of a lipase (B570770) for the enantioselective acylation and a ruthenium complex for the racemization of the unreacted alcohol. diva-portal.orgdiva-portal.org Specifically, a ruthenium complex such as Ru(CO)2Cl(η5-C5Ph5) has been used in conjunction with a lipase to achieve efficient DKR of a range of homoallylic alcohols, affording the corresponding acetates in good to high yields and with high enantiomeric excess (ee). diva-portal.orgdiva-portal.org

However, it has been noted that for certain substrates, including this compound, the racemization step catalyzed by some ruthenium-based catalysts can be significantly slower. acs.orgacs.org This necessitates higher reaction temperatures for the DKR process, which may not be compatible with more sensitive enzymes. acs.orgacs.org This highlights an area where further research into more efficient racemization catalysts is warranted. acs.orgacs.org

Lipase-Catalyzed Enzymatic Resolution Processes

Enzymatic kinetic resolution using lipases is a widely employed method for the separation of enantiomers of chiral alcohols. Lipases, a class of hydrolases, are effective catalysts for enantioselective acylation, transesterification, and hydrolysis in organic synthesis. diva-portal.org

In the context of this compound and other homoallylic alcohols, lipases such as Candida antarctica lipase B (CALB), often immobilized and known as Novozym-435, are commonly used. acs.org These enzymes can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol. The efficiency and enantioselectivity of these resolutions can be very high. diva-portal.orgdiva-portal.org

The combination of lipase-catalyzed resolution with a ruthenium catalyst for racemization forms the basis of the DKR processes discussed previously. diva-portal.orgdiva-portal.org The lipase selectively acylates one enantiomer, and the ruthenium complex continuously racemizes the remaining enantiomer, allowing for the conversion of the entire racemic starting material into a single enantiomeric product.

The following table summarizes the outcomes of selected DKR experiments on homoallylic alcohols, including substrates similar to this compound.

| Substrate | Racemization Catalyst | Enzyme | Product | Yield (%) | ee (%) |

| Homoallylic Alcohols (general) | Ru(CO)2Cl(η5-C5Ph5) | Lipase | Acetates | Good to High | High |

| 1-Phenylethanol | Complex 4 | CALB (Novozym-435) | (R)-acetate | High | >99 |

Table showing the results of Dynamic Kinetic Resolution (DKR) of various alcohols. Data sourced from multiple studies. diva-portal.orgdiva-portal.orgacs.org

Spectroscopic Characterization and Structural Elucidation of 5 Hexen 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms. For 5-hexen-2-ol and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

Proton NMR (¹H NMR) for Structural Assignment and Purity Assessment

Proton NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals that allow for the unambiguous assignment of its structure. For instance, the terminal alkene protons give rise to complex multiplets in the downfield region of the spectrum. Specifically, the vinyl hydrogen (at C5) and the terminal methylene (B1212753) protons (at C6) show distinct chemical shifts.

The purity of a sample can also be assessed using ¹H NMR by comparing the integrals of the signals corresponding to the compound against those of a known internal standard. rsc.org

The following table summarizes the typical ¹H NMR chemical shifts for this compound:

| Proton Assignment | Typical Chemical Shift (δ) in ppm |

| H-1 (CH₃) | ~1.15 (doublet) |

| H-2 (CHOH) | ~3.75 (multiplet) |

| H-3 (CH₂) | ~1.45-1.60 (multiplet) |

| H-4 (CH₂) | ~2.10 (multiplet) |

| H-5 (CH=) | ~5.80 (multiplet) |

| H-6 (=CH₂) | ~4.90-5.05 (multiplet) |

| OH | Variable |

Data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions.

For derivatives such as 1-chlorohex-5-en-2-ol, the terminal alkene protons appear as a complex multiplet between δ 5.78-5.82 ppm for the vinyl hydrogen, while the terminal methylene protons resonate at δ 4.93-5.01 ppm as characteristic doublets of quartets. The remaining methylene protons in the carbon chain appear as complex multiplets between δ 1.54-2.31 ppm.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation and Configurational Analysis

While ¹H NMR reveals information about the protons, ¹³C NMR provides direct insight into the carbon backbone of a molecule. bhu.ac.in Each non-equivalent carbon atom in this compound gives a distinct signal, allowing for the complete elucidation of its carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom.

Generally, organic compounds show ¹³C signals in the range of 0-220 ppm. bhu.ac.in The positions of these signals can indicate whether the carbons are part of aliphatic, alkene, or alcohol functionalities. bhu.ac.in For example, in 1-chlorohex-5-en-2-ol, the terminal alkene carbons are readily identified by their characteristic chemical shifts, with the quaternary carbon (C6) appearing at δ 137.6 ppm and the methylene carbon (C5) at δ 115.1 ppm.

The following table outlines the expected ¹³C NMR chemical shifts for this compound:

| Carbon Assignment | Typical Chemical Shift (δ) in ppm |

| C-1 (CH₃) | ~23 |

| C-2 (CHOH) | ~67 |

| C-3 (CH₂) | ~38 |

| C-4 (CH₂) | ~29 |

| C-5 (=CH) | ~138 |

| C-6 (=CH₂) | ~114 |

Data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions.

NOE Measurements for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is an NMR technique that allows for the determination of the spatial proximity of atoms. By measuring the NOE between different protons in a molecule, it is possible to elucidate its stereochemistry. This is particularly useful for cyclic derivatives or complex acyclic structures where the relative configuration of stereocenters needs to be established. For example, NOE measurements have been successfully used to establish the syn relationship between a newly formed hydroxyl group and an adjacent methyl-bearing stereocenter in a related compound. scielo.br This technique was also crucial in determining the absolute configuration of the two stereogenic centers in (-)-1,6-germacradien-5-ol. diva-portal.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

The broad absorption band typically observed in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C=C stretching vibration of the alkene group usually appears in the 1640-1680 cm⁻¹ region. For a derivative like 1-(phenylamino)-5-hexen-2-ol, expected peaks include ~3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=C), and 1050 cm⁻¹ (C-O). vulcanchem.com

The table below lists the characteristic IR absorption frequencies for this compound:

| Vibrational Mode | Typical Absorption Frequency (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (sp²) | 3010-3100 |

| C-H Stretch (sp³) | 2850-3000 |

| C=C Stretch (alkene) | 1640-1680 |

| C-O Stretch (alcohol) | 1050-1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (100.16 g/mol ). nih.govchemeo.com

The fragmentation pattern provides a fingerprint of the molecule. For alcohols, the molecular ion peak can be small or absent. libretexts.org Common fragmentation pathways for this compound include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.org The most abundant peak (top peak) in the mass spectrum of this compound is observed at m/z 45. nih.gov Other significant fragments are seen at m/z 67 and 43. nih.gov

Chromatographic Methods for Separation and Purity

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives from reaction mixtures and for assessing their purity.

Gas chromatography (GC) is a common method used for the analysis of volatile compounds like this compound. nist.gov The purity of a sample can be determined by GC, with a typical assay showing ≥97.5% for 5-hexen-2-one (B94416). thermofisher.com The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is a useful parameter in GC analysis. For this compound, the standard non-polar Kovats retention index is 732. nih.gov

High-performance liquid chromatography (HPLC) is another powerful separation technique. For compounds like 5-hexen-2-one, a reverse-phase (RP) HPLC method can be employed using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com This method is scalable and can be used for preparative separations to isolate impurities. sielc.com For some derivatives, purification can be achieved by column chromatography on silica (B1680970) gel. rsc.org The separation of certain derivatives, such as (2S)-1-<(S)-p-chlorophenylsulfinyl>-5-hexen-2-ol, can be accomplished through silica-gel chromatography. lookchem.com

Computational Studies and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-hexen-2-ol and its derivatives, DFT calculations have been instrumental in clarifying reaction mechanisms, potential energy surfaces, and the origins of selectivity.

The racemization of secondary alcohols, a key step in dynamic kinetic resolution (DKR) processes, can be catalyzed by transition metal complexes. Studies on the racemization of this compound using cyclopentadienylruthenium catalysts have revealed that its reaction rate is significantly slower than that of its saturated analog, 2-hexanol (B165339). diva-portal.org DFT calculations have been employed to understand the mechanistic origins of this rate difference.

It was hypothesized that the terminal double bond of this compound coordinates to the ruthenium center, which blocks the vacant coordination site required for the crucial β-hydride elimination step of the racemization process. acs.org This coordination was confirmed through the characterization of two diastereomers of an alkoxycarbonyl complex where the double bond is coordinated to the ruthenium atom. diva-portal.orgacs.org

Theoretical investigations into the creation of a free coordination site on the ruthenium catalyst, which is necessary for the reaction to proceed, have focused on two possible mechanisms: η5→η3 ring slippage of the cyclopentadienyl (B1206354) ligand and CO dissociation. DFT calculations determined a surprisingly high potential energy barrier of 42 kcal/mol for the η5→η3 ring slippage mechanism, suggesting it is a less favorable pathway. acs.org The existence of other intermediates, such as an acyl intermediate in the ligand exchange mechanism, has also been predicted by DFT calculations and later confirmed experimentally, further elucidating the complex reaction pathway. diva-portal.org

| Mechanism | Calculated Potential Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| η5→η3 Ring Slippage | 42 | acs.org |

DFT calculations are highly effective in mapping the reaction pathways of intramolecular cyclizations involving unsaturated alcohols. While direct studies on this compound are limited, research on the electrophilic cyclization of closely related vinylsilyl alcohols, such as (Z)-6-dimethylphenylsilyl-5-hexen-2-ol, provides significant insight. rsc.org These studies use DFT to model the reaction pathways leading to the formation of substituted tetrahydrofurans. rsc.org

The calculations can trace the transformation from a stabilized β-silylcarbocation intermediate to the final cyclized products. rsc.org By comparing the energy profiles of pathways leading to different diastereomers (e.g., cis vs. trans products), the origins of stereoselectivity can be determined. For instance, the presence of substituents can favor specific transition state conformations, thereby directing the stereochemical outcome. rsc.org The stereoselectivity of these acid-catalyzed cyclizations was found to be moderately dependent on temperature, with lower temperatures leading to higher diastereomeric ratios. rsc.org

The conformational flexibility of the hexenyl chain in this compound and its derivatives plays a critical role in determining reactivity and stereoselectivity. DFT studies on the protonation of hexene isomers to form covalent alkoxide intermediates in zeolites have shown that the stability of these species is influenced by their conformation. researchgate.net For larger alkenes, a dependence on alkoxide conformation was noted, with a reported energy difference of 5 kcal/mol for different rotational orientations of 3-hexene (B12438300) alkoxide intermediates. researchgate.net

In the context of cyclization reactions, DFT-based conformational analysis of key intermediates is crucial for explaining stereochemical outcomes. For example, in the cyclization of a substituted vinylsilyl alcohol, calculations revealed that one reaction pathway proceeds through a boat-like conformation where the nucleophilic hydroxyl group can easily access the carbocation. In contrast, an alternative pathway involves a quasi-linear conformation where the hydroxyl group is positioned far from the reactive center, making cyclization less favorable. rsc.org This analysis demonstrates how DFT can link ground-state conformations and transition-state geometries to the final product distribution.

DFT calculations provide quantitative data on the energetics of individual reaction steps. As mentioned previously, the potential energy barrier for the η5→η3 ring slippage in a ruthenium catalyst during the racemization of this compound was calculated to be 42 kcal/mol. acs.org Furthermore, studies on the formation of alkoxide intermediates from hexene isomers have quantified the energies of adsorption, which depend significantly on the crystallographic site and the specific oxygen atom acting as the proton host in a zeolite catalyst. researchgate.net A notable finding was the 5 kcal/mol difference in the energies of formation for various rotational orientations of 3-hexene alkoxide intermediates, highlighting the energetic impact of conformation. researchgate.net These energetic details are fundamental to building accurate models of reaction kinetics and thermodynamics.

| Process | System | Calculated Energy | Reference |

|---|---|---|---|

| Conformational Energy Difference | 3-Hexene Alkoxide Intermediates | 5 kcal/mol | researchgate.net |

| Potential Energy Barrier | η5→η3 Ring Slippage in Ru-Cp complex | 42 kcal/mol | acs.org |

Conformational Analysis and Stability Studies

Molecular Mechanics (MM2) Studies for Conformational Behavior

Molecular Mechanics (MM2) is a computational method that uses classical mechanics to model molecular systems. While less computationally intensive than DFT, it is highly effective for exploring the conformational landscape of flexible molecules.

Studies on the cyclization of substituted 5-hexenyllithiums, which share the same carbon skeleton as this compound, have utilized MM2 calculations to model the activated complex. researchgate.net The results of these MM2 analyses were found to be in good agreement with both higher-level ab initio calculations and experimentally observed stereoselectivities. researchgate.net The calculations support a model where the preference of a substituent for a pseudoequatorial position in a chair-like transition state dictates the stereochemical outcome of the cyclization. researchgate.net The application of MM2 is also seen in the investigation of the conformational behavior of other complex, structurally related alcohols, demonstrating its utility in this area.

Theoretical Prediction of Reactivity and Selectivity

Theoretical calculations are frequently used to predict the reactivity and selectivity of chemical reactions. For instance, computational studies on the atmospheric degradation of the related compound 5-hexen-2-one (B94416) involved calculations using Canonical Variational Transition State (CVT) theory to understand the reaction mechanism with chlorine atoms. researchgate.net Such studies often establish correlations between a molecule's reactivity and its electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net

The chemoselectivity observed in reactions, such as the selective reduction of the carbonyl group in 5-hexen-2-one to produce this compound without affecting the carbon-carbon double bond, can also be rationalized using theoretical models. nih.govacs.org DFT calculations on the catalyst-substrate complexes can reveal why one functional group is more susceptible to reaction than another under specific conditions. For example, calculations have suggested the coordination of a methanol (B129727) molecule to a ruthenium catalyst, which could be an intermediate in the transfer hydrogenation of 5-hexen-2-one, influencing its efficiency and selectivity. acs.org

Applications of 5 Hexen 2 Ol in Advanced Organic Synthesis

Building Block for Complex Natural Products and Analogues

5-Hexen-2-ol serves as a crucial precursor in the synthesis of a diverse array of complex natural products and their analogues. Its bifunctionality allows for sequential or domino reactions to construct intricate molecular architectures.

Synthesis of alpha-Substituted Ketones and Lactones

The dynamic kinetic resolution (DKR) of homoallylic alcohols like this compound provides access to enantiomerically enriched acetates. diva-portal.org These chiral acetates are valuable intermediates that can be further transformed into α-substituted ketones and lactones. diva-portal.org For instance, the DKR of a range of homoallylic alcohols, followed by a short reaction sequence, yields 5,6-dihydropyran-2-ones. diva-portal.org This methodology highlights the utility of this compound in constructing chiral heterocyclic frameworks.

One notable application is the synthesis of α-allyl-substituted α,β-unsaturated ketones. google.com This transformation can be achieved by reacting an allylic alcohol with a ketone in the presence of an acid catalyst. google.com

Precursor for Chiral Epoxides

Chiral epoxides are highly valuable building blocks in asymmetric synthesis due to their ability to undergo stereospecific ring-opening reactions. This compound derivatives are key precursors for the synthesis of these epoxides. For example, (R)-1-chlorohex-5-en-2-ol, which can be derived from (R)-epichlorohydrin, is a crucial intermediate in the preparation of (R)-1,2-epoxy-5-hexene. chemrxiv.orgacs.org The synthesis involves the ring-opening of (R)-epichlorohydrin with allylmagnesium chloride, followed by a base-mediated ring closure to form the desired chiral epoxide. acs.org This approach has been successfully demonstrated on a large scale, yielding the product in good yields and high purity. acs.org

The dynamic kinetic resolution of aromatic β-chloroalcohols, structurally related to derivatives of this compound, also provides a pathway to chiral epoxides in high yields and excellent enantiomeric excess. diva-portal.org

Intermediate in the Synthesis of Substituted Tetrahydrofurans

Substituted tetrahydrofurans are common structural motifs in a wide range of biologically active natural products. rsc.org this compound and its derivatives are effective substrates for the synthesis of these important heterocyclic compounds.

Palladium-catalyzed reactions of γ-hydroxy terminal alkenes, such as this compound, with aryl and vinyl bromides provide a stereoselective route to trans-2,5- and trans-2,3-disubstituted tetrahydrofurans. nih.gov For example, the reaction of this compound with 1-bromo-4-t-butylbenzene yields the corresponding disubstituted tetrahydrofuran (B95107). nih.gov The stereoselectivity of these reactions is often high, with diastereomeric ratios exceeding 20:1. nih.gov

Furthermore, the oxidative cyclization of homoallylic alcohols using a palladium-nitro catalyst system offers an efficient method for preparing α-alkoxytetrahydrofurans. rug.nl While 2-methyl-5-hexen-2-ol was only partially converted to the corresponding furan (B31954) under these conditions, the methodology is attractive for the asymmetric synthesis of substituted tetrahydrofurans, especially given the availability of optically active starting materials through enzymatic methods. rug.nl

Alkoxyl radical cyclizations have also been employed to construct trisubstituted tetrahydrofuran units, starting from derivatives of this compound. molaid.com This approach has been successfully applied to the synthesis of various muscarine (B1676868) alkaloids. molaid.com

| Starting Material | Reagent/Catalyst | Product | Yield | Diastereoselectivity |

| This compound | 1-Bromo-4-t-butylbenzene, Pd catalyst | 2-(4-t-Butylbenzyl)-5-methyltetrahydrofuran | 43% | Not specified |

| 1-Phenyl-5-hexen-2-ol | 4-Bromotoluene, Pd catalyst | 2-(4-Methylbenzyl)-5-phenyltetrahydrofuran | 77% | >20:1 |

| 1-Phenyl-5-hexen-2-ol | β-Bromostyrene, Pd catalyst | 2-Styryl-5-phenyltetrahydrofuran | 58% | >20:1 |

| 1-Phenyl-5-hexen-2-ol | t-Butyl-4-bromobenzoate, Pd catalyst | 2-(4-Carboxy-t-butylbenzyl)-5-phenyltetrahydrofuran | 70% | 4:1 |

Table 1: Synthesis of Substituted Tetrahydrofurans from this compound Derivatives nih.gov

Potential in the Synthesis of Germacrene Alcohols

While attempts to synthesize (-)-1,6-germacradien-5-ol using ring-closing metathesis (RCM) have been unsuccessful, the resolution of potential building blocks derived from this compound has been explored. For example, 2-isopropyl-5-methyl-5-hexen-1-ol, a possible precursor for the total synthesis of this germacrene alcohol, was successfully resolved using Pseudomonas cepacia lipase (B570770) (PCL) with an enantiomeric ratio (E) of 14. This demonstrates the potential of enzymatic methods in preparing chiral intermediates from this compound derivatives for the synthesis of complex terpenes.

Development of Novel Catalytic Systems

This compound and its derivatives serve as important substrates in the development and investigation of new catalytic systems for various organic transformations.

The racemization of secondary alcohols, including (S)-5-hexen-2-ol, has been studied using a ruthenium complex, Ru(CO)2Cl(η5-C5Ph5). diva-portal.org The slower rate of racemization observed for (S)-5-hexen-2-ol compared to its saturated analogue, (S)-2-hexanol, was investigated. diva-portal.org This study led to the characterization of an alkoxycarbonyl complex with the double bond coordinated to the ruthenium center, providing insights into the reaction mechanism and the importance of a free coordination site for β-hydride elimination. diva-portal.org

In the realm of photocatalysis, 5-hexen-1-ol (B1630360) has been used as a model substrate to study atom transfer radical addition (ATRA) reactions catalyzed by inorganic bismuth compounds. mdpi.com These studies have explored the effect of various additives, such as amines, on the reaction rate and yield, contributing to the development of more efficient and green synthetic methods. mdpi.com

Furthermore, the catalytic hydrosilylation of 5-hexen-2-one (B94416), a close derivative of this compound, has been investigated using rhodium(III) complexes. csic.es These systems show a preference for the hydrosilylation of the alkene over the carbonyl group, demonstrating the potential for chemoselective transformations. csic.es

The transfer hydrogenation of 5-hexen-2-one has also been explored using ruthenium complexes. acs.org Depending on the catalyst used, a mixture of products including this compound, 2-hexanone (B1666271), and 2-hexanol (B165339) can be obtained, highlighting the challenges and opportunities in achieving chemoselective reductions of unsaturated ketones. acs.org

| Catalyst System | Reaction Type | Substrate | Key Finding |

| Ru(CO)2Cl(η5-C5Ph5) | Racemization | (S)-5-Hexen-2-ol | Slower racemization rate compared to saturated analogue, providing mechanistic insights. diva-portal.org |

| Inorganic Bismuth Photocatalysts | Atom Transfer Radical Addition | 5-Hexen-1-ol | Amines can stabilize active catalytic species and accelerate the reaction. mdpi.com |

| Rhodium(III) Complexes | Hydrosilylation | 5-Hexen-2-one | Preferential hydrosilylation of the alkene over the carbonyl group. csic.es |

| Ruthenium Complexes | Transfer Hydrogenation | 5-Hexen-2-one | Product distribution depends on the catalyst, offering potential for chemoselective reduction. acs.org |

Table 2: this compound and Derivatives in the Development of Catalytic Systems

Substrate in Studies of Ruthenium-Catalyzed Hydrogen Transfer Reactions

Preparation of Polymeric Materials (Inferred from general applications of related alkynols)

While direct studies on the polymerization of this compound are not prominently detailed, its structure as an unsaturated alcohol (an alkenol) suggests its potential as a monomer for creating polymeric materials. The reactivity of its vinyl and hydroxyl groups allows for several hypothetical polymerization pathways, inferred from the behavior of similar molecules like alkynols. ontosight.ai

The terminal double bond of this compound could potentially undergo polymerization through mechanisms such as radical polymerization or coordination polymerization using appropriate catalysts. This would result in a polymer with pendant secondary alcohol groups along the main chain. These hydroxyl groups could then be used for further functionalization, cross-linking, or to modify the polymer's properties, such as hydrophilicity and adhesion.

Alternatively, the molecule could first undergo an intramolecular cyclization, as seen in the palladium-catalyzed reactions to form tetrahydrofuran derivatives, followed by a ring-opening polymerization. This pathway would lead to a different polymer architecture. The synthesis of polymers from related alkynols, which serve as building blocks, supports the potential for this compound to be used in materials science. ontosight.ai

Future Research Directions

Development of More Sustainable and Green Synthesis Routes

The chemical industry's shift towards environmentally benign processes necessitates the development of greener synthetic pathways for key intermediates like 5-hexen-2-ol. Future research will prioritize methods that minimize waste, reduce energy consumption, and utilize renewable resources.

A primary focus is the advancement of biocatalytic and chemoenzymatic methods. acs.orgfigshare.comrsc.org These approaches leverage the high selectivity of enzymes to produce enantiomerically pure alcohols under mild reaction conditions. figshare.commdpi.com An emerging area of interest is the deracemization of racemic mixtures. For instance, an alkylsulfatase Pisa1-based process has been shown to enable the synthesis of (S)-5-hexen-2-ol from racemic 5-hexen-2-ylsulfate through stereoinversion. rsc.orgrsc.org Future work will likely explore a broader range of microorganisms and isolated enzymes for the direct, asymmetric reduction of the corresponding ketone, 5-hexen-2-one (B94416), or the kinetic resolution of racemic this compound. researchgate.net Combining chemical catalysis with enzymatic catalysis in sequential, one-pot systems is another promising, eco-friendly approach for synthesizing chiral alcohols. acs.orgfigshare.com

| Synthesis Strategy | Catalyst/Reagent | Precursor | Key Advantage |

| Chemoenzymatic Synthesis | Baker's yeast, Candida Antarctica lipase (B570770) B | β-sulfinyl ketones | High enantioselectivity under mild conditions. rsc.org |

| Biocatalytic Deracemization | Alkylsulfatase Pisa1 | Racemic 5-hexen-2-ylsulfate | Stereoinversion to yield (S)-5-hexen-2-ol. rsc.orgrsc.org |

| Sequential Catalysis | Chemical catalyst + Carbonic Anhydrase II | Alkenes, Alkynes | Reduces operational costs and enhances overall yield. acs.orgfigshare.com |

| Bioreduction | Endophytic fungi | 5-hexen-2-one | Utilizes whole-cell biocatalysts for ketone reduction. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

Achieving high levels of stereoselectivity is critical, as the biological activity of molecules derived from this compound is often dependent on a specific enantiomer. Research is actively pursuing new catalytic systems that offer improved enantiomeric excess (e.e.) and higher yields.

Dynamic kinetic resolution (DKR) represents a powerful strategy that combines a chemical catalyst for in-situ racemization of the unwanted enantiomer with an enzyme for the selective transformation of the desired enantiomer. A ruthenium complex, Ru(CO)2Cl(η5-C5Ph5), has been effectively used in combination with a lipase for the DKR of homoallylic alcohols, including structures similar to this compound, to produce chiral acetates with high yield and excellent enantioselectivity. diva-portal.org

Furthermore, alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are being explored for the asymmetric reduction of 5-hexen-2-one. mdpi.comnih.gov For example, the ADH from Lactobacillus kefir is effective in reducing prochiral ketones to chiral alcohols with high enantiomeric excess. nih.gov Future efforts will involve protein engineering and directed evolution to tailor these enzymes for enhanced activity and selectivity specifically toward 5-hexen-2-one. Metal-ligand cooperative catalysts are also being designed where the ligand participates directly in the catalytic cycle, offering new avenues for controlling selectivity. acs.org

| Catalytic System | Reaction Type | Substrate | Outcome |

| Ruthenium Complex + Lipase | Dynamic Kinetic Resolution (DKR) | Homoallylic Alcohols | High yield and enantiomeric excess of corresponding acetates. diva-portal.org |

| Alcohol Dehydrogenase (L. kefir) | Asymmetric Reduction | Prochiral Ketones | Chiral alcohols with 95% to >99% enantiomeric excess. nih.gov |

| Ketoreductase (KRED1001) | Asymmetric Reduction | Ketoester | (R)-hydroxy ester with >99.5% e.e. mdpi.com |

| Bimetallic Palladium(II) Complexes | Asymmetric Oxidation | 4-hexen-3-ol | High stereoselectivity (>98% e.e.) for the unreacted alcohol. luc.edu |

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing catalytic systems and designing new ones. Advanced spectroscopic techniques that allow for real-time monitoring of reactions (in situ studies) are becoming indispensable tools.

Future research will increasingly employ techniques like in situ Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to study the transformation of this compound. diva-portal.org For example, the reaction between this compound and a ruthenium catalyst was studied using NMR and in situ FT-IR to characterize the diastereomeric alkoxycarbonyl complex intermediates, providing insight into the mechanism of racemization. diva-portal.org These techniques can identify transient intermediates, determine reaction kinetics, and elucidate the role of the catalyst and solvent, which is often challenging with traditional offline analysis. researchgate.net High-Resolution Mass Spectrometry (HRMS) can also be used to confirm molecular formulas of intermediates and detect trace impurities that might influence the reaction pathway.

| Spectroscopic Technique | Application | Finding/Information Gained |

| In Situ FT-IR & NMR | Mechanistic study of Ru-catalyzed racemization of this compound | Characterization of alkoxycarbonyl complex intermediates; confirmed the importance of a free coordination site for β-hydride elimination. diva-portal.org |

| 2D NMR (COSY, HSQC) | Structural Characterization | Differentiates between regioisomers and correlates proton-carbon networks to resolve structural ambiguities. |